(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine
Overview
Description
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a phenyl ring, along with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine typically involves the reaction of 2,4,6-trichloro-3,5-difluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chlorine or fluorine atoms with other functional groups.
Scientific Research Applications
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3,5-difluorophenyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trichlorophenyl)hydrazine
- (3,5-Difluorophenyl)hydrazine
- (2,4-Dichloro-3,5-difluorophenyl)hydrazine
Uniqueness
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is unique due to the combination of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties
Biological Activity
(2,4,6-Trichloro-3,5-difluorophenyl)hydrazine is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features a phenyl ring substituted with three chlorine atoms and two fluorine atoms, which significantly influences its reactivity and interactions with biological targets. The presence of these halogen substituents can enhance lipophilicity and modulate the electronic properties of the molecule, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. These interactions often involve the formation of covalent bonds with molecular targets such as enzymes or receptors. The specific pathways affected depend on the nature of these targets and the cellular context in which the compound operates.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural characteristics could allow it to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been explored in various in vitro studies .
- Antioxidant Activity : Some derivatives of hydrazines have shown promising antioxidant activity. While specific data on this compound is limited, related compounds have demonstrated significant free radical scavenging capabilities .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives:
- Toxicity Evaluation : A study evaluating the toxicity of various hydrazine derivatives found that compounds with similar halogen substitutions exhibited varying levels of toxicity. For instance, compounds with fluorine substituents showed enhanced toxic effects compared to their non-fluorinated counterparts .
- In Vitro Studies : Research has demonstrated that this compound can inhibit certain enzymatic activities associated with cancer progression. In particular, it has been shown to affect pathways involving cell proliferation and apoptosis in cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of hydrazine derivatives indicate that the positioning and type of substituents significantly influence biological activity. The combination of trichloro and difluoro groups appears to enhance binding affinity to specific biological targets .
Comparative Analysis
To better understand the uniqueness and efficacy of this compound relative to similar compounds, a comparison is provided below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
---|---|---|---|
This compound | Yes | Yes | Potentially |
2-(2,4-Dichlorophenyl)hydrazine | Moderate | Limited | Moderate |
3-(3-Fluorophenyl)hydrazine | Limited | Yes | High |
Properties
IUPAC Name |
(2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3F2N2/c7-1-4(10)2(8)6(13-12)3(9)5(1)11/h13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDUUZQOQYBLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296495 | |
Record name | (2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7632-66-8 | |
Record name | NSC109623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4,6-trichloro-3,5-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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